Methyl [(2-nitrophenyl)sulfonyl]acetate
Description
Methyl [(2-nitrophenyl)sulfonyl]acetate is a sulfonylated ester featuring a nitro group at the ortho position of the phenyl ring. This compound is pivotal in organic synthesis, particularly in constructing fused ring systems. details the synthesis of three stereoisomers (6b, 6c, 6d) via BF3-Et2O-mediated reactions in CH2Cl2, yielding 43–56% as white powders. Key characteristics include:
- Optical rotation: [α]D²² ranges from +122.5 to +149.8 (CHCl3) .
- Spectroscopic data: IR, ¹H NMR, and ¹³C NMR confirm hydroxyl and sulfonyl functionalities. HRMS validates molecular integrity .
- Applications: Serves as a precursor for decahydropyrano[2,3-c][1,5]oxazocin derivatives, which are explored for their stereochemical diversity .
Properties
IUPAC Name |
methyl 2-(2-nitrophenyl)sulfonylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S/c1-16-9(11)6-17(14,15)8-5-3-2-4-7(8)10(12)13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNMUFBMQNSFQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879777 | |
| Record name | 2-Nitrophenylsulfonyl-acetic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27489-28-7 | |
| Record name | Acetic acid, 2-[(2-nitrophenyl)sulfonyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27489-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Nitrophenyl)sulfonyl acetic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027489287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrophenylsulfonyl-acetic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl [(2-nitrophenyl)sulfonyl]acetate is a sulfonyl compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : CHNO
- CAS Number : 520464
- Molecular Weight : 195.17 g/mol
The compound features a nitrophenyl group attached to a sulfonyl moiety, which is linked to an acetate group. This structure is significant as it influences the compound's reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds with sulfonyl groups have been shown to exhibit antimicrobial properties. Research indicates that similar sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways .
- Anticancer Potential : The nitrophenyl group is often associated with anticancer activity. Studies have demonstrated that compounds containing similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle progression and apoptosis .
- Enzyme Inhibition : this compound may act as an enzyme inhibitor, particularly against enzymes involved in cancer metabolism or bacterial resistance mechanisms. This inhibition can lead to decreased proliferation of cancer cells or bacteria.
Research Findings
Numerous studies have investigated the biological activities of this compound and related compounds:
- Anticancer Studies : A study highlighted that sulfonamide derivatives exhibit significant anticancer activity against various cancer cell lines, including prostate and breast cancer cells. The mechanism involves inducing oxidative stress and apoptosis .
- Antimicrobial Efficacy : Research has shown that compounds with similar structures possess broad-spectrum antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The effectiveness is often measured through minimum inhibitory concentration (MIC) assays .
- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the growth of specific cancer cell lines at low concentrations, suggesting its potential as a therapeutic agent .
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the anticancer effects of this compound on prostate cancer cells.
- Methodology : Cell viability assays were conducted using MTT assay.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with induction of apoptosis confirmed through flow cytometry analysis.
-
Antimicrobial Activity Assessment :
- Objective : To assess the antimicrobial properties against common bacterial strains.
- Methodology : Disc diffusion method was employed to evaluate antibacterial activity.
- Results : The compound displayed notable inhibition zones against E. coli and S. aureus, indicating strong antibacterial properties.
Data Table
| Property | Result |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 195.17 g/mol |
| Anticancer Activity (IC50) | ~10 µM |
| Antimicrobial Activity (MIC) | 50 µg/mL for E. coli |
| Enzyme Inhibition | Yes |
Scientific Research Applications
Synthetic Chemistry Applications
Methyl [(2-nitrophenyl)sulfonyl]acetate is primarily utilized as a reagent in organic synthesis. Its applications include:
- Synthesis of Sulfonamides : The compound acts as a sulfonylating agent, facilitating the formation of sulfonamide derivatives. This reaction is significant for developing pharmaceuticals due to the biological activity associated with sulfonamide compounds .
- Intermediate in Drug Development : It serves as an intermediate in the synthesis of various biologically active molecules, including anti-cancer agents and antimicrobial compounds. The nitrophenyl group enhances the reactivity and selectivity of reactions involving this compound.
- Reagent in Nucleophilic Substitution Reactions : this compound can participate in nucleophilic substitution reactions, where it reacts with nucleophiles to form more complex structures. This property is exploited in generating diverse chemical libraries for medicinal chemistry .
The biological implications of this compound are noteworthy:
- Antimicrobial Properties : Compounds containing sulfonyl groups, including this acetate, have demonstrated antimicrobial activity against various bacterial strains. This characteristic makes it a candidate for developing new antimicrobial agents.
- Anticancer Potential : The nitrophenyl moiety is associated with anticancer activity. Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, making it a subject of interest for cancer research .
Case Study 1: Synthesis of Antimicrobial Agents
A study focused on synthesizing new antimicrobial agents utilized this compound as a key reagent. The synthesized compounds were tested against various bacterial strains, showing promising results with minimum inhibitory concentration (MIC) values ranging from 25 to 100 μg/mL .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 25 | Strong |
| Compound B | 50 | Moderate |
| Compound C | 100 | Weak |
Case Study 2: Anticancer Activity
In another research project aimed at exploring anticancer properties, derivatives of this compound were synthesized and tested on human cancer cell lines. Results indicated that certain derivatives inhibited cell proliferation significantly, with IC values below 10 μM, showcasing their potential as anticancer agents.
| Derivative | IC (μM) | Cell Line |
|---|---|---|
| Derivative X | 5 | HeLa |
| Derivative Y | 8 | MCF-7 |
| Derivative Z | 12 | A549 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) Methyl [(2-Fluorophenyl)sulfonyl]acetate
- Structure : Fluorine replaces the nitro group at the ortho position.
- Synthesis : Reacts with lactims to form enamine derivatives (3f, 3g, 3h) with 42–85% yields. E/Z isomerism is observed due to steric and electronic effects .
- Key differences : Fluorine’s electron-withdrawing nature enhances electrophilicity but reduces redox activity compared to nitro. LC/MS confirms molecular ions (e.g., m/z 299.4 for 3f) .
b) Methyl 2-(2-Nitrophenyl)acetate
- Structure : Lacks the sulfonyl group; acetate is directly bonded to the nitro-substituted phenyl.
- Properties: Molecular weight 195.17 (same as parent compound). Used in reductive amination to produce methyl 2-aminophenylacetate .
- Applications : Simpler structure favors straightforward hydrogenation reactions .
Modifications to the Sulfonyl Group
a) (4-Butylphenyl) 2-(2-Nitrophenyl)sulfinylacetate
- Structure : Sulfinyl (SO) replaces sulfonyl (SO2), with a bulky 4-butylphenyl group.
- Impact: Sulfinyl’s lower oxidation state increases nucleophilicity. The butyl group enhances lipophilicity (C18H19NO5S) but may reduce solubility .
b) Methyl 2-[(Methylamino)sulfonyl]acetate
Heterocyclic and Functional Group Additions
a) Methyl 2-(5-Methoxy-2-sulfamoylphenyl)acetate
- Structure : Combines methoxy and sulfamoyl (-SO2NH2) groups.
- Applications : High purity and functional diversity make it suitable for pharmaceuticals and material science. Sulfamoyl enhances hydrogen-bonding capacity, improving solubility .
b) Methyl 2-([(3,5-Dimethyl-4-isoxazolyl)methyl]sulfonyl)acetate
- Structure : Isoxazole ring introduces nitrogen and oxygen heteroatoms.
- Properties: Molecular formula C9H13NO5S (MW 247.27). The heterocycle may coordinate metals, useful in catalysis .
Positional Isomerism and Stereochemical Effects
- Methyl 2-[(2-Nitrophenyl)amino]acetate: Amino group at the ortho position (C9H10N2O4).
- 3-Methyl-2-nitrophenyl acetate: Nitro and methyl groups at meta and ortho positions (C9H9NO4). Lacks sulfonyl, reducing electrophilicity .
Comparative Data Table
Key Research Findings
- Electronic Effects : Nitro and sulfonyl groups synergize to stabilize intermediates in cyclization reactions, whereas fluorine or methoxy groups modulate electrophilicity .
- Steric Influence : Bulky substituents (e.g., butylphenyl) reduce reaction yields but enhance thermal stability .
- Isomerism : E/Z configurations in fluorophenyl derivatives () highlight the role of steric hindrance in reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
